molecular formula C20H20N4O3S B2669652 N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide CAS No. 904823-44-5

N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide

Cat. No.: B2669652
CAS No.: 904823-44-5
M. Wt: 396.47
InChI Key: HFXFUZXUQUFIAB-UHFFFAOYSA-N
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Description

N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide is a complex organic compound that features a morpholine ring, a pyridazine ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 6-(morpholin-4-yl)pyridazin-3-amine, which is then reacted with 3-bromophenylbenzenesulfonamide under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory conditions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, it has been studied for its potential to inhibit SIRT2, a sirtuin involved in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-(morpholin-4-yl)pyridazin-3-amine
  • 4-(6-ethoxypyrazolo[1,5-b]pyridazin-3-yl)-N-[3-(morpholin-4-yl)phenyl]pyrimidin-2-amine

Uniqueness

N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c25-28(26,18-7-2-1-3-8-18)23-17-6-4-5-16(15-17)19-9-10-20(22-21-19)24-11-13-27-14-12-24/h1-10,15,23H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXFUZXUQUFIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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